molecular formula C8H7BClF3O3 B6301403 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid CAS No. 2121515-22-6

3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B6301403
CAS No.: 2121515-22-6
M. Wt: 254.40 g/mol
InChI Key: BZUYXQMVHKXXFK-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H7BClF3O3. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, methoxy, and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and functional group compatibility .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid moiety of the compound is transferred from boron to palladium, a key step in the Suzuki-Miyaura cross-coupling reaction . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

These properties can impact the bioavailability of the compound, making it a suitable reagent for Suzuki-Miyaura cross-coupling reactions .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its tolerance to various functional groups and its operation under mild conditions . The stability of the compound can be affected by exposure to air and moisture . Therefore, it is typically stored in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-methoxy-5-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Comparison with Similar Compounds

Comparison: 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid is unique due to the combination of its substituents, which provide a distinct electronic and steric profile. This uniqueness allows for specific reactivity patterns and selectivity in cross-coupling reactions compared to other boronic acids .

Properties

IUPAC Name

[3-chloro-4-methoxy-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClF3O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUYXQMVHKXXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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